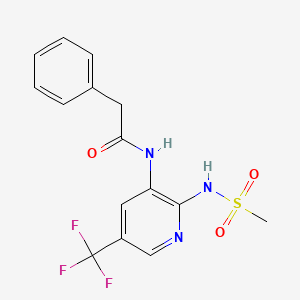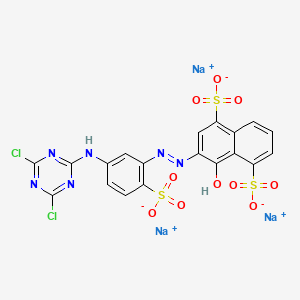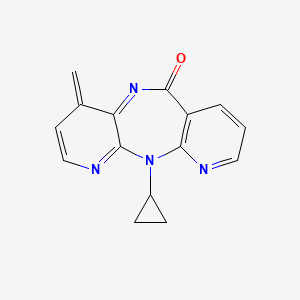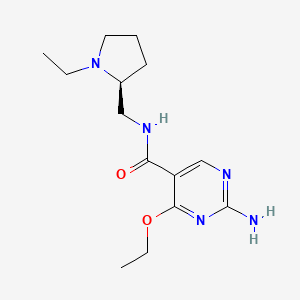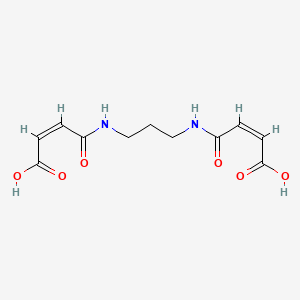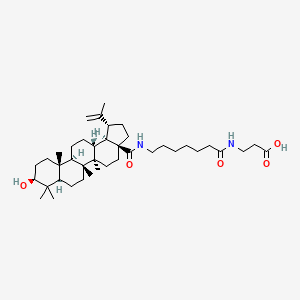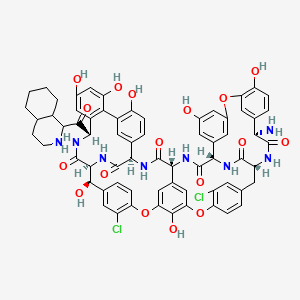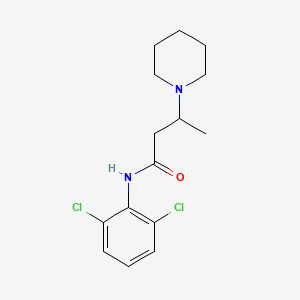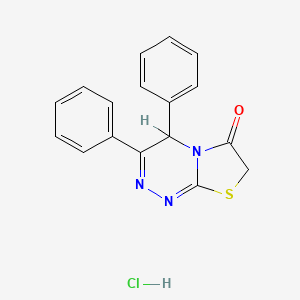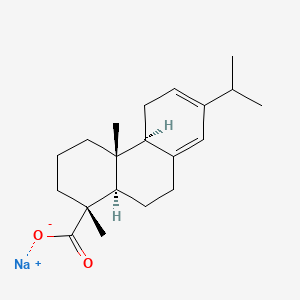
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 257-301-7: 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée , est un composé chimique appartenant à la classe des N-phénylurées. Ce composé est connu pour ses diverses applications dans différents domaines, notamment l'agriculture, la pharmacie et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée peut être synthétisée par réaction de l'isocyanate de phényle avec la 1,2,3-thiadiazole-5-amine. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, sous conditions de reflux. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle : Dans les milieux industriels, la production de la 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée implique une synthèse à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit final est souvent obtenu par cristallisation et séchage.
Analyse Des Réactions Chimiques
Types de réactions : La 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent le convertir en amines ou en thiols correspondants.
Substitution : Il peut subir des réactions de substitution nucléophile, où le cycle thiadiazole est substitué par différents nucléophiles.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines, les alcools ou les thiols sont utilisés en conditions basiques ou acides.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et thiols.
Substitution : Divers dérivés de thiadiazole substitués.
Applications de la recherche scientifique
La 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée a de nombreuses applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Elle est explorée pour son utilisation potentielle dans le développement de médicaments, en particulier comme inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction. Le composé peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les processus cellulaires.
Applications De Recherche Scientifique
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires :
- 1-phényl-3-(1,2,3-thiadiazol-4-yl)urée
- 1-phényl-3-(1,2,4-thiadiazol-5-yl)urée
- 1-phényl-3-(1,3,4-thiadiazol-5-yl)urée
Comparaison : La 1-phényl-3-(1,2,3-thiadiazol-5-yl)urée est unique en raison de son motif de substitution spécifique sur le cycle thiadiazole, qui lui confère des propriétés chimiques et biologiques distinctes. Comparée à ses analogues, elle peut présenter une réactivité et une sélectivité différentes dans les réactions chimiques, ainsi que des degrés d'activité biologique variables.
Propriétés
Numéro CAS |
51590-83-1 |
|---|---|
Formule moléculaire |
C20H29NaO2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
Clé InChI |
PAZFWGSJMSOQLQ-XTICBAGASA-M |
SMILES isomérique |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
SMILES canonique |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


